![molecular formula C74H53N2OP B13783919 N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine is a complex organic compound characterized by its extensive aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine typically involves multiple steps of aromatic substitution and coupling reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to build the final complex structure. Common reagents used in these reactions include boronic acids, halogenated aromatics, and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Aromatic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine has several scientific research applications:
Organic Electronics: The compound is used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound’s structure allows it to interact with various biological molecules, making it useful in studying molecular interactions and pathways.
Wirkmechanismus
The mechanism of action of N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine involves its ability to participate in electron transfer processes. The extensive aromatic structure facilitates the delocalization of electrons, making it an effective hole transport material. The compound can interact with molecular targets such as electron-deficient species, enhancing its utility in electronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Di(naphthalen-1-yl)-N,N’-bis(4-vinylphenyl)biphenyl-4,4’-diamine (VNPB)
- N,N’-Di(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB)
Uniqueness
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine stands out due to its unique combination of aromatic rings and phosphorous-containing groups. This structure provides enhanced stability and electronic properties compared to similar compounds, making it particularly valuable in advanced electronic applications.
Eigenschaften
Molekularformel |
C74H53N2OP |
|---|---|
Molekulargewicht |
1017.2 g/mol |
IUPAC-Name |
N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C74H53N2OP/c77-78(68-24-8-3-9-25-68,69-50-42-60(43-51-69)56-34-30-54(31-35-56)58-38-46-66(47-39-58)75(64-20-4-1-5-21-64)73-28-14-18-62-16-10-12-26-71(62)73)70-52-44-61(45-53-70)57-36-32-55(33-37-57)59-40-48-67(49-41-59)76(65-22-6-2-7-23-65)74-29-15-19-63-17-11-13-27-72(63)74/h1-53H |
InChI-Schlüssel |
USHNQXXKJZFSKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
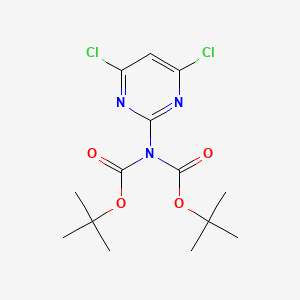
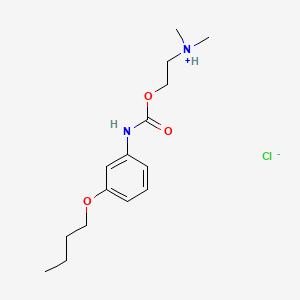

![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
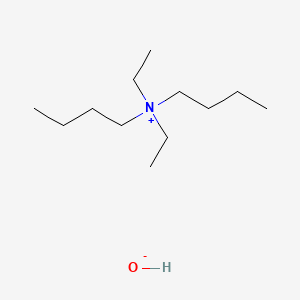
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
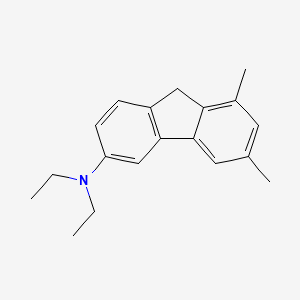
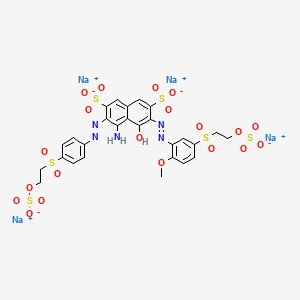

![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)

![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
